8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione
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Overview
Description
8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a thiadiazole moiety, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This step involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(diphenylmethyl)piperazine.
Synthesis of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.
Construction of the Purine Core: The purine core is constructed through a series of cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the piperazine, thiadiazole, and purine intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may affect signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione: can be compared with other compounds such as:
Uniqueness
The uniqueness of 8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N8O2S2 |
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Molecular Weight |
574.7 g/mol |
IUPAC Name |
8-(4-benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C28H30N8O2S2/c1-19-31-32-28(40-19)39-18-17-36-23-24(33(2)27(38)30-25(23)37)29-26(36)35-15-13-34(14-16-35)22(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,13-18H2,1-2H3,(H,30,37,38) |
InChI Key |
YFZJCJRBBQTLED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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